molecular formula C12H13N B1680423 N-2-Propynyl-1-indanamine CAS No. 1875-50-9

N-2-Propynyl-1-indanamine

Cat. No. B1680423
CAS RN: 1875-50-9
M. Wt: 171.24 g/mol
InChI Key: RUOKEQAAGRXIBM-UHFFFAOYSA-N
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Description

N-2-Propynyl-1-indanamine, also known as N-methyl-N-2-propynyl-1-indanamine, is an organic compound with the molecular formula C13H15N . It belongs to the class of organic compounds known as indanes, which consist of a cyclopentane fused to a benzene ring .


Molecular Structure Analysis

The molecular structure of N-2-Propynyl-1-indanamine consists of a cyclopentane ring fused to a benzene ring, with a propynyl and an amine group attached . The IUPAC name is N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine . The molecular weight is 185.26 g/mol .


Physical And Chemical Properties Analysis

N-2-Propynyl-1-indanamine has a molecular weight of 185.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Approach : 2-Indanamine, a related compound to N-2-Propynyl-1-indanamine, has been synthesized using indene, formic acid, and hydrogen peroxide through addition reaction, elimination reaction, oximation, and reduction. This method offers a reasonable yield and easy availability of starting materials (Zheng Rui, 2011).
  • Indanamine Derivatives : The synthesis of 3-phenyl-1-indanamine, a derivative displaying biological activities, involves a diastereoselective ring contraction of 1,2-dihydronaphthalenes. This method generalizes the approach to obtain indans (L. F. Silva et al., 2007).

Application in Analytical Techniques

  • Selective Extraction Techniques : N-Methyl-1-phenyl-2-propanamine, structurally similar to N-2-Propynyl-1-indanamine, is used in selective extraction techniques like solid-phase extraction using molecular imprinted polymer-based sorbents. This enhances the sensitivity of GC/MS methods in forensic and clinical toxicology (V. N. Bykov et al., 2017).

Synthesis of Derivatives and Analogs

  • N-Alkyl Diarylamines and N-Acylcyclopenta Derivatives : Synthesis of N-alkyl-N-aryl-5-indanamines, which are derivatives of indanamine, involves N-alkylation and N-phenylation processes. These compounds are potential intermediates for further pharmaceutical applications (F. Chatel et al., 2002).
  • Cobalt-Catalyzed Synthesis : A Co(I)-catalyzed [3 + 2] annulation process for synthesizing indanamines has been developed. This method allows the creation of various indanamine structures with diverse substitutions, demonstrating the versatility in indanamine synthesis (J. Paul et al., 2018).
  • Palladium(0)-Catalyzed Arylation : The synthesis of 1-indanols and 1-indanamines via intramolecular palladium(0)-catalyzed C(sp3)-H arylation, despite steric challenges, showcases the potential for creating complex indanamine derivatives (Simon Janody et al., 2014).

Drug Development and Regulatory Perspectives

  • Botanical Drug Development : While not directly related to N-2-Propynyl-1-indanamine, the process of botanical drug development, including investigational new drug applications (IND), provides insights into the regulatory landscape that impacts the development of new compounds, including indanamine derivatives (Charles Wu et al., 2020).
  • Historical Perspective on Drug Discovery : Understanding the evolution of drug discovery, including the role of molecular biology and genomics, provides context for the development of new compounds like N-2-Propynyl-1-indanamine (J. Drews, 2000).

properties

IUPAC Name

N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOKEQAAGRXIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861335
Record name Racemic rasagiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Propynyl)-2,3-dihydroinden-1-amine

CAS RN

1875-50-9
Record name Racemic rasagiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racemic rasagiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rasagiline, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2TR4YN26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of racemic 1-aminoindan (64 g), 15% aqueous sodium hydroxide solution (141 g), water (107 mL) and toluene (192 mL) there was added propargyl benzenesulfonate (94.3 g) during 20 minutes at ambient temperature. The resulting mixture was heater to 45° C. for 4 hours, at which time the pH was confirmed to be >12(45% sodium hydroxide added if necessary) and the phases were separated. To the organic phase water (64 mL) was added and the pH was adjusted to 2 with 33% aqueous sulfuric acid. The aqueous phase was separated, diluted with water and mixed with toluene. The pH was adjusted to 6 with 25% aqueous sodium hydroxide and the phases separated. The aqueous phase was extracted again with toluene, ensuring a pH=6. The combined organic layers were concentrated in vacuo to yield 51 g of crude racemic N-propargyl-1-aminoindan as a yellow oil.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step One
Name
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
192 mL
Type
solvent
Reaction Step One
Quantity
94.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
CF Huebner, EM Donoghue, AJ Plummer… - Journal of Medicinal …, 1966 - ACS Publications
The synthesis of a series of tertiary iudai «unities and related compounds containing an N-2-pmpyiiyl sub-stituent is described. Among this series are two (1 and 10, Table I) which are …
Number of citations: 46 pubs.acs.org
L Maitre, E Wyss - Journal of Pharmacology and Experimental …, 1967 - Citeseer
… Su-11,739, N-methyl-N-2-propynyl-1-indanamine, is a new nonhydrazine monoamine … Su-11,739, N-methyl-N-2-propynyl- 1-indanamine, is a new nonhydrazine long-lasting …
Number of citations: 42 citeseerx.ist.psu.edu
A Carneiro, E Uriarte, F Borges… - Future Medicinal …, 2023 - Future Science
… (A) Pargyline and N-methyl-N-2-propynyl-1-indanamine, two of the first propargylamine-based MAO inhibitors. These compounds were tested before the differentiation between the MAO…
Number of citations: 1 www.future-science.com
N Pinterova, RR Horsley, T Palenicek - Frontiers in psychiatry, 2017 - frontiersin.org
… Two irreversible, selective-type MAO B inhibitors were identified: AGN-1133 (N-methyl-N-2-propynyl-1-indanamine hydrochloride) and AGN-1135 (N-propargyl-1R-aminoindane). AGN-…
Number of citations: 32 www.frontiersin.org
J Sterling, Y Herzig, T Goren, N Finkelstein… - Journal of medicinal …, 2002 - ACS Publications
Carbamate derivatives of N-propargylaminoindans (Series I) and N-propargylphenethylamines (Series II) were synthesized via multistep procedures from the corresponding hydroxy …
Number of citations: 324 pubs.acs.org
B Vaishnani, R Kimbahune, P Kabra… - Asian Journal of …, 2012 - indianjournals.com
In the present study, a reverse phase high performance liquid chromatographic method was developed and validated for the determination of Rasagiline in tablet dosage form with the …
Number of citations: 1 www.indianjournals.com
UC Başköse, SH Bayarı, S Sağlam, H Özışık - Central European Journal of …, 2012 - Springer
The conformational analysis of rasagiline [N-propargyl-1(R)-aminoindan] was performed by the density functional theory (DFT) B3LYP method using the 6–31++G (d,p) basis set. A …
Number of citations: 3 link.springer.com
MS Sudhir, RV Nadh - Drug Invention Today, 2013 - Elsevier
… Out of the above salts, no further work was reported on rasagiline hemitartrate which is chemically (R)-N-2-Propynyl-1-indanamine hemitartrate and its chemical structure was shown in …
Number of citations: 6 www.sciencedirect.com
MF Chiou, J Jayakumar, CH Cheng… - The Journal of Organic …, 2018 - ACS Publications
Reaction mechanisms for the synthesis of indenamines, indenols, and isoquinolinium salts through cobalt- and rhodium-catalysis were investigated using density functional theory …
Number of citations: 5 pubs.acs.org
D Rinaldi, M Alborghetti, E Bianchini… - Current …, 2023 - ingentaconnect.com
… Rasagiline ((R)-N-2-Propynyl-1-indanamine) is a selective and irreversible MAOB-I, with a therapeutic indication in PD patients as monotherapy [43, 44] or in combination with L-DOPA […
Number of citations: 5 www.ingentaconnect.com

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